molecular formula C19H14N2O2 B8570005 5-Methyl-1-(quinolin-2-yl)-1H-indole-3-carboxylic acid CAS No. 649550-74-3

5-Methyl-1-(quinolin-2-yl)-1H-indole-3-carboxylic acid

Cat. No.: B8570005
CAS No.: 649550-74-3
M. Wt: 302.3 g/mol
InChI Key: QSTJAKWCQYPEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-(quinolin-2-yl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C19H14N2O2 and its molecular weight is 302.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

649550-74-3

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

5-methyl-1-quinolin-2-ylindole-3-carboxylic acid

InChI

InChI=1S/C19H14N2O2/c1-12-6-8-17-14(10-12)15(19(22)23)11-21(17)18-9-7-13-4-2-3-5-16(13)20-18/h2-11H,1H3,(H,22,23)

InChI Key

QSTJAKWCQYPEBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2C(=O)O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.342 g (8.15 mmol) of lithium hydroxide monohydrate and 45 cm3 of water are added at 25° C. to 0.86 g (2.7 mmol) of 3-methoxycarbonyl-5-methyl-1-(quinol-2-yl)-1H-indole dissolved in 45 cm3 of tetrahydrofuran. After stirring at reflux for 19 hours, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) to give a residue which is taken up in 20 cm3 of water and then triturated with 8.2 cm3 of N hydrochloric acid. After filtering off and drying the solid residue under reduced pressure (2.7 kPa) at 40° C., 0.95 g of 3-carboxy-5-methyl-1-(quinol-2-yl)-1H-indole is obtained in the form of a white solid. Mass spectrum (EI): m/e 302 (M+·).
Name
lithium hydroxide monohydrate
Quantity
0.342 g
Type
reactant
Reaction Step One
Quantity
2.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.